molecular formula C8H9N3 B13471004 3-Methylimidazo[1,5-a]pyridin-6-amine

3-Methylimidazo[1,5-a]pyridin-6-amine

Cat. No.: B13471004
M. Wt: 147.18 g/mol
InChI Key: SUEPSTDQAFBFJP-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyridin-6-amine typically involves cyclocondensation reactions. One common method is the condensation of 2-aminopyridine with an α-bromocarbonyl compound under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as cyclocondensation and oxidative cyclization. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives, while substitution reactions can produce various substituted imidazopyridines .

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and antineoplastic effects . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylimidazo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-methylimidazo[1,5-a]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-6-10-4-8-3-2-7(9)5-11(6)8/h2-5H,9H2,1H3

InChI Key

SUEPSTDQAFBFJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=C(C=C2)N

Origin of Product

United States

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